

# A Technical Guide to the Spectroscopic Characterization of 4-Hydroxynicotinic Acid

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Hydroxynicotinic acid

CAS No.: 72676-96-1

Cat. No.: B7727151

[Get Quote](#)

This in-depth guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxynicotinic acid** (also known as 4-oxo-1,4-dihydropyridine-3-carboxylic acid), a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

## Introduction: The Structural Nuances of 4-Hydroxynicotinic Acid

**4-Hydroxynicotinic acid** ( $C_6H_5NO_3$ , Molar Mass: 139.11 g/mol) is a pyridinecarboxylic acid derivative.[1][2] Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its chemical behavior. A crucial aspect of 4-hydroxypyridine derivatives is the existence of tautomeric forms: the hydroxy-pyridine form and the pyridone form. This equilibrium is sensitive to the solvent environment, which has a significant impact on the observed spectroscopic data, particularly in NMR.[3] In polar, protic solvents, the pyridone tautomer often predominates.

## Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the detailed molecular structure of **4-Hydroxynicotinic acid**.

### <sup>1</sup>H NMR Spectroscopy: Probing the Proton Environment

While a complete, publicly available <sup>1</sup>H NMR spectrum with assigned coupling constants for **4-Hydroxynicotinic acid** is not readily found in major databases, we can predict the expected spectrum based on its structure and data from analogous compounds. The analysis is best performed in a polar aprotic solvent like DMSO-d<sub>6</sub> to solubilize the compound and observe the exchangeable protons.

Expected <sup>1</sup>H NMR Spectral Data (in DMSO-d<sub>6</sub>):

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H2	~8.5 - 8.8	Doublet	~5-6 Hz
H5	~7.5 - 7.8	Doublet of doublets	~5-6 Hz, ~1-2 Hz
H6	~8.2 - 8.5	Doublet	~1-2 Hz
-OH (enol) / -NH (keto)	~10.0 - 12.0	Broad Singlet	N/A
-COOH	~13.0 - 14.0	Broad Singlet	N/A

Causality Behind Experimental Choices and Interpretation:

- Solvent: DMSO-d<sub>6</sub> is the solvent of choice due to its ability to dissolve polar compounds like **4-Hydroxynicotinic acid** and to slow down the exchange rate of acidic protons (-OH and -COOH), allowing for their observation.
- Chemical Shifts: The protons on the pyridine ring are expected to be in the aromatic region (downfield). The H2 proton, being adjacent to the electron-withdrawing nitrogen and the

carboxylic acid group, would be the most deshielded. The H6 proton would also be significantly deshielded due to its proximity to the nitrogen. The H5 proton would be the most upfield of the ring protons.

- **Exchangeable Protons:** The hydroxyl/pyridone and carboxylic acid protons are expected to appear as broad singlets at very downfield chemical shifts. Their exact position can be concentration and temperature-dependent. For a similar compound, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, these protons appear at 15.34 ppm and 13.42 ppm in DMSO-d<sub>6</sub>.<sup>[4]</sup>
- **Coupling Constants:** The expected coupling constants are typical for pyridine rings, with ortho coupling (between H5 and H6) being the largest.

## <sup>13</sup>C NMR Spectroscopy: Mapping the Carbon Skeleton

Similar to the <sup>1</sup>H NMR data, a complete experimental <sup>13</sup>C NMR spectrum for **4-Hydroxynicotinic acid** is not widely available. However, based on the known chemical shifts for pyridine and carboxylic acid derivatives, we can predict the approximate chemical shifts.

Predicted <sup>13</sup>C NMR Spectral Data (in DMSO-d<sub>6</sub>):

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C2	~150 - 155
C3	~110 - 115
C4	~175 - 180
C5	~125 - 130
C6	~140 - 145
-COOH	~165 - 170

Interpretation of <sup>13</sup>C Chemical Shifts:

- The C4 carbon, being part of the pyridone carbonyl or bearing the hydroxyl group, is expected to be the most downfield signal.

- The carboxylic acid carbonyl carbon will also appear significantly downfield.
- The C2 and C6 carbons, being adjacent to the nitrogen, will be more deshielded than the C3 and C5 carbons.

## Experimental Protocol for NMR Data Acquisition

The following is a generalized, self-validating protocol for acquiring high-quality NMR data for **4-Hydroxynicotinic acid**.

Step-by-Step Methodology:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **4-Hydroxynicotinic acid**.
  - Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
  - Vortex the sample until fully dissolved. A gentle warming may be required.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz NMR Spectrometer):
  - Insert the sample into the spectrometer.
  - Lock onto the deuterium signal of the DMSO-d<sub>6</sub>.
  - Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 16 ppm).

- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans will be required (e.g., 1024 or more).
  - Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase the spectra correctly.
  - Reference the spectra to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta = 2.50$  ppm for <sup>1</sup>H and  $\delta = 39.52$  ppm for <sup>13</sup>C).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.
  - Analyze the chemical shifts, multiplicities, and coupling constants.

## Section 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of **4-Hydroxynicotinic acid**, further confirming its identity.

### GC-MS (Electron Ionization) Data

Publicly available GC-MS data for **4-Hydroxynicotinic acid** shows a molecular ion peak and several characteristic fragment ions.<sup>[1]</sup>

Key GC-MS Fragmentation Data:

m/z	Relative Intensity (%)	Proposed Fragment
139	24.97	[M] <sup>+</sup> (Molecular Ion)
95	99.99	[M - CO <sub>2</sub> ] <sup>+</sup>
94	26.65	[M - COOH] <sup>+</sup>
93	25.15	[M - H <sub>2</sub> O - CO] <sup>+</sup>
39	32.76	C <sub>3</sub> H <sub>3</sub> <sup>+</sup>

#### Interpretation of Fragmentation:

The fragmentation pattern is consistent with the structure of **4-Hydroxynicotinic acid**. The loss of a carboxyl group (as CO<sub>2</sub>) to form the base peak at m/z 95 is a common fragmentation pathway for carboxylic acids.

## Electrospray Ionization (ESI) Mass Spectrometry

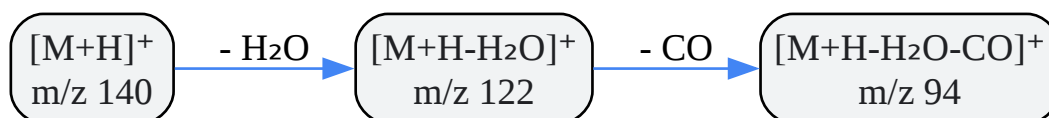
For a more modern and softer ionization technique, ESI-MS is recommended. This is particularly useful when coupling with liquid chromatography.

#### Expected ESI-MS Data (Positive Ion Mode):

- [M+H]<sup>+</sup>: m/z 140.03
- [M+Na]<sup>+</sup>: m/z 162.01

#### Proposed ESI-MS/MS Fragmentation of [M+H]<sup>+</sup> (m/z 140):

A primary fragmentation pathway would involve the loss of water (H<sub>2</sub>O) from the protonated molecule, followed by the loss of carbon monoxide (CO).



[Click to download full resolution via product page](#)

Caption: Proposed ESI-MS/MS fragmentation of **4-Hydroxynicotinic acid**.

## Experimental Protocol for ESI-MS Data Acquisition

This protocol outlines the steps for obtaining high-resolution ESI-MS data.

Step-by-Step Methodology:

- Sample Preparation:[\[5\]](#)[\[6\]](#)
  - Prepare a stock solution of **4-Hydroxynicotinic acid** at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
  - Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
  - Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
- Instrument Setup (LC-ESI-MS/MS):
  - Use a suitable HPLC column (e.g., C18) for separation if required, or perform direct infusion.
  - Set the ESI source to positive ion mode.
  - Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the  $[M+H]^+$  ion.
- Data Acquisition:
  - Acquire a full scan MS spectrum to identify the protonated molecular ion ( $[M+H]^+$  at  $m/z$  140).
  - Perform a product ion scan (MS/MS) on the  $[M+H]^+$  ion to obtain the fragmentation pattern. Set the collision energy to an appropriate level (e.g., 15-25 eV) to induce fragmentation.
- Data Analysis:

- Analyze the full scan spectrum to confirm the molecular weight.
- Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

## Conclusion

The spectroscopic characterization of **4-Hydroxynicotinic acid** by NMR and MS provides a detailed picture of its molecular structure. While complete experimental data sets are not always readily available in public domains, a thorough understanding of spectroscopic principles and comparison with analogous compounds allows for a confident structural assignment. The tautomeric nature of this molecule should always be considered when interpreting spectral data, particularly NMR. The protocols provided herein offer a robust framework for researchers to obtain high-quality spectroscopic data for this and similar compounds.

## References

- Sample preparation for the ES/MS. (n.d.). Retrieved January 6, 2026, from a general university mass spectrometry facility guideline.
- PubChem. (n.d.). **4-Hydroxynicotinic acid**. National Center for Biotechnology Information. Retrieved January 6, 2026, from [\[Link\]](#)
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-4-hydroxypyridine.
- Sample Preparation & Autosampler Vials for ESI-MS. (n.d.). Retrieved January 6, 2026, from a university core facility guideline.
- Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved January 6, 2026, from a university chemistry department guideline.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 4-Hydroxynicotinic acid | 609-70-1 \[chemicalbook.com\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [4. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 \[chemicalbook.com\]](#)
- [5. vanderbilt.edu \[vanderbilt.edu\]](#)
- [6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility \[massspec.chem.ox.ac.uk\]](#)
- [To cite this document: BenchChem. \[A Technical Guide to the Spectroscopic Characterization of 4-Hydroxynicotinic Acid\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b7727151/docs#a-technical-guide-to-the-spectroscopic-characterization-of-4-hydroxynicotinic-acid\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check